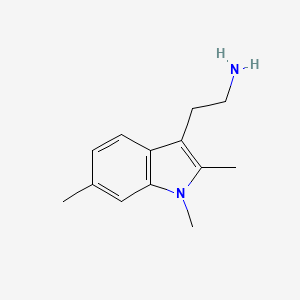

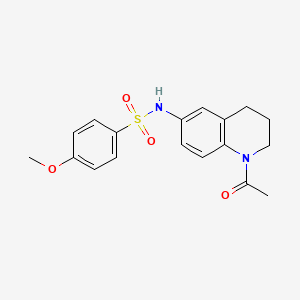

![molecular formula C9H8F4O B2918290 (1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol CAS No. 1568105-51-0](/img/structure/B2918290.png)

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Trifluoromethylation of Ketones : This involves introducing the trifluoromethyl group onto a ketone substrate. Various reagents, such as CF~3~SO~2~Na , have been employed for this purpose .

- Visible-Light-Promoted S-Trifluoromethylation : Thiophenols can be trifluoromethylated using trifluoromethyl phenyl sulfone as a nucleophilic trifluoromethylating agent .

科学的研究の応用

Biocatalytic Synthesis

Biocatalytic processes have been developed for the efficient and enantioselective synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and its analogs. These compounds serve as important intermediates in pharmaceutical manufacturing. Studies demonstrate the use of recombinant Escherichia coli cells for asymmetric reduction, achieving high yields and enantioselectivity under optimized conditions involving polar organic solvent-aqueous media, such as isopropanol-water systems (Chen et al., 2019). Another study highlights the use of Burkholderia cenocepacia-derived enzymes for bioreduction, offering potential in pharmaceutical applications due to its high selectivity and efficiency (Yu et al., 2018).

Kinetic Resolution and Enantioselective Synthesis

The kinetic resolution of racemic mixtures of fluorinated alcohols to obtain enantiomerically pure compounds has been explored. Techniques such as enantioselective acylation using specific catalysts have shown applicability in preparing these chiral alcohols, which are valuable for further chemical transformations (Xu et al., 2009).

Understanding Molecular Interactions

Research into the conformational and interaction properties of fluorinated alcohols has shed light on the "booster effect" of fluorinated alcohol solvents. These studies reveal how fluorination affects hydrogen bond donor abilities and solvent aggregation, providing insights into the solvolytic and catalytic effects of these compounds (Berkessel et al., 2006). Additionally, the impact of fluorine substitution on chiral recognition and molecular complex formation has been investigated, highlighting the role of specific intermolecular interactions in chiral discrimination processes (Ciavardini et al., 2013).

特性

IUPAC Name |

(1R)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEWCNMPWCSUNM-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

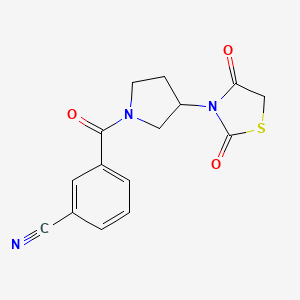

![methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2918207.png)

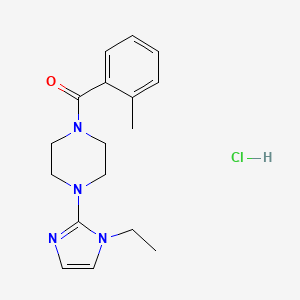

![1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride](/img/structure/B2918213.png)

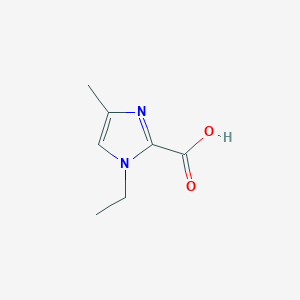

![tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate](/img/structure/B2918214.png)

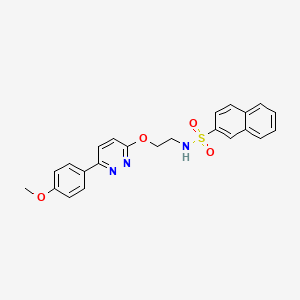

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2918215.png)

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2918218.png)

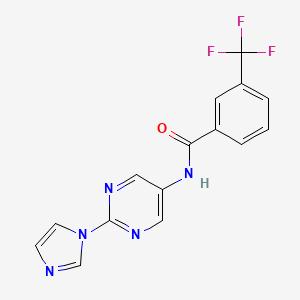

![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2918221.png)

![4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918225.png)